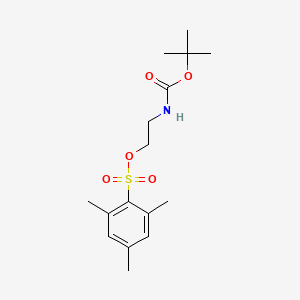

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B8451713

Key on ui cas rn:

473584-10-0

M. Wt: 343.4 g/mol

InChI Key: PBZZGDPOFJLGAA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07217708B2

Procedure details

Triethylamine (65 mL, 465.3 mmole, 1.5 eq) was added in one portion to a solution of tert-butyl N-(2-hydroxyethyl)carbamate (50.11 g, 310.2 mmole, 1.0 eq.) in dichloromethane (250 mL, 5 vols). The solution was cooled to −10° C. and trimethylamine hydrochloride (14.84 g, 155.1 mmole, 0.5 eq.) was added in one portion. The resultant mixture was cooled further to −15° C., stirred for 5 minutes, then treated with a solution of mesitylenesulfonyl chloride (74.74 g, 341.2 mmole, 1.1 eq) in dichloromethane (250 mL, 5 vols), over 28 minutes such that the internal temperature remained below −10° C. Once the addition was complete a precipitate had formed and the mixture was stirred at −10° C. for a further 30 minutes. Water (400 mL, 8 vols) was added and all of the precipitate dissolved. The mixture was stirred rapidly for 5 minutes, and then the two layers were separated. A solvent swap from dichloromethane to isopropanol was carried out by distillation at reduced pressure. Solvent was removed (450 mL) and replaced with iso-propanol (450 mL (initial pressure was 450 mbar, b.p. 24° C.; final pressure was 110 mbar, b.p. 36° C.). At the end of the distillation, solvent (150 mL) was removed to bring the volume down to 350 mL (7 vols with respect to the amount of tert-butyl N-(2-hydroxyethyl)carbamate used). The solution was cooled to 25° C., then water (175 mL) was added slowly with stirring, causing the solution gradually to turn cloudy. No solid had precipitated at this stage. More water (125 mL) was added, and a solid precipitate started to form after about 75 mL had been added. The internal temperature rose from 25° C. to 31° C. The mixture was stirred slowly and cooled to 7° C. The solid was collected by filtration, washed with iso-propanol:water (1:1, 150 mL) and dried in vacuo at 40° C. for 21 hours to give the sub-title compound as a white crystalline solid (92.54 g, 87%).

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[OH:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].Cl.CN(C)C.[C:24]1([CH3:36])[CH:29]=[C:28]([CH3:30])[CH:27]=[C:26]([CH3:31])[C:25]=1[S:32](Cl)(=[O:34])=[O:33]>ClCCl.O>[CH3:36][C:24]1[CH:29]=[C:28]([CH3:30])[CH:27]=[C:26]([CH3:31])[C:25]=1[S:32]([O:8][CH2:9][CH2:10][NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:18])(=[O:33])=[O:34] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

50.11 g

|

|

Type

|

reactant

|

|

Smiles

|

OCCNC(OC(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

14.84 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CN(C)C

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

74.74 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below −10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at −10° C. for a further 30 minutes

|

|

Duration

|

30 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

all of the precipitate dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred rapidly for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the two layers were separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A solvent swap from dichloromethane to isopropanol was carried out by distillation at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed (450 mL)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

At the end of the distillation, solvent (150 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (175 mL) was added slowly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

No solid had precipitated at this stage

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

More water (125 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form after about 75 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 25° C. to 31° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 7° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with iso-propanol:water (1:1, 150 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 40° C. for 21 hours

|

|

Duration

|

21 h

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=CC(=C1)C)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 92.54 g | |

| YIELD: PERCENTYIELD | 87% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |